molecular formula C6H4F9NO3 B1607747 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol CAS No. 240408-94-0

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

Cat. No. B1607747
M. Wt: 309.09 g/mol
InChI Key: YKZQLVNLDJUWPJ-UHFFFAOYSA-N
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Description

“3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol” is a chemical compound with the molecular formula C6H4F9NO3 . It is also known by other names such as "1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-" .


Molecular Structure Analysis

The molecular structure of “3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol” can be represented by the InChI string: InChI=1S/C6H4F9NO3/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h2,17H,1H2 .


Physical And Chemical Properties Analysis

The molecular weight of “3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol” is 309.09 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available in the sources I found.

Scientific Research Applications

Microbial Degradation of Explosives

Research on microbial degradation of explosives has focused on understanding how nitroaromatic compounds, like TNT, undergo biotransformation and mineralization. This area of study could be relevant for compounds like 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol, as the presence of nitro groups and the potential for fluorinated backbones may offer unique pathways for biodegradation or environmental remediation applications (Hawari et al., 2000).

Bonding in Amorphous Carbon Nitride

The study of bonding in amorphous carbon nitride focuses on understanding the chemical bonding and properties of materials that could be related to fluorinated and nitro-substituted compounds. Such research might provide insights into the development of novel materials with enhanced mechanical or electronic properties (Rodil & Muhl, 2004).

Nitroindole as a Universal Base Analogue

The exploration of nitroindole derivatives as universal bases in oligodeoxynucleotides highlights the potential for nitro-substituted compounds in biochemistry and molecular biology, especially in nucleic acid research and applications (Loakes & Brown, 1994).

GSTP1-1 Inhibitors for Cancer Therapy

The synthesis and characterization of benzamide-containing nitrobenzoxadiazole derivatives as GSTP1-1 inhibitors reveal the application of nitro-substituted compounds in developing novel anticancer agents. Such compounds could modulate key pathways in cancer cells, offering therapeutic potential (Di Paolo et al., 2019).

CO2 Fixation and I2 Capture

Research on nanocage-based frameworks featuring lotus-shaped channels for CO2 fixation and I2 capture indicates the relevance of structurally complex fluorinated compounds in environmental and energy-related applications, such as gas storage or catalysis (Chen et al., 2020).

properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F9NO3/c7-3(8,2(17)1-16(18)19)4(9,10)5(11,12)6(13,14)15/h2,17H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZQLVNLDJUWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379712
Record name 3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

CAS RN

240408-94-0
Record name 3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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